Dimenhydrinate

Description

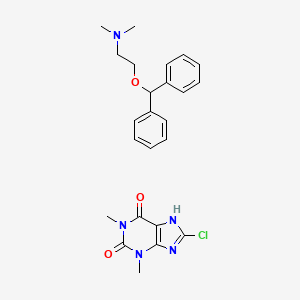

8-chloro-1,3-dimethyl-7H-purine-2,6-dione 2-(diphenylmethyl)oxy-N,N-dimethylethanamine is a diarylmethane.

Dimehydrinate was first described in the literature in 1949, and patented in 1950. Early research into this compound focused on its role as an antihistamine for urticaria; the treatment of motion sickness was an accidental discovery. this compound, also known as B-dimethylaminoethyl benzohydrol ether 8-chlorotheophyllinate, is indicated to prevent nausea, vomiting, and dizziness caused by motion sickness. This compound is a combination of [Diphenhydramine] and [8-chlorotheophylline] in a salt form, with 53%-55.5% dried diphenhydramine, and 44%-47% died 8-chlorotheophylline. The antiemetic properties of this compound are primarily thought to be produced by diphenhydramine's antagonism of H1 histamine receptors in the vestibular system while the excitatory effects are thought to be produced by 8-chlorotheophylline's adenosine receptor blockade. When used in large doses, this compound has been shown to cause a "high" characterized by hallucinations, excitement, incoordination, and disorientation. this compound was granted FDA approval on 31 May 1972.

This compound is a first generation antihistamine that is used for treatment or prevention of motion sickness or symptoms of nausea and dizziness. This compound has not been linked to instances of clinically apparent acute liver injury.

This compound is an ethanolamine and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, GI smooth muscle spasm.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for allergic disease and has 2 investigational indications.

A drug combination that contains diphenhydramine and theophylline. It is used for treating VERTIGO, MOTION SICKNESS, and NAUSEA associated with PREGNANCY.

See also: Diphenhydramine (has active moiety); Diphenhydramine Hydrochloride (related).

Properties

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLLKCVHYJRNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO.C7H7ClN4O2, C24H28ClN5O3 | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025087 | |

| Record name | Dimenhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimenhydrinate is a crystalline white powder. (NTP, 1992) | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE POWDER | |

CAS No. |

523-87-5 | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimenhydrinate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMENHYDRINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimenhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimenhydrinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMENHYDRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB937PER5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C | |

| Record name | DIMENHYDRINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimenhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMENHYDRINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dimenhydrinate's Mechanism of Action on the Vestibular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimenhydrinate, a salt of diphenhydramine and 8-chlorotheophylline, is a widely utilized over-the-counter medication for the prevention and treatment of motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to the central nervous system effects of its two constituent compounds. Diphenhydramine, a first-generation antihistamine with potent anticholinergic properties, acts as an antagonist at histamine H1 and muscarinic acetylcholine receptors within the vestibular nuclei of the brainstem. This antagonism depresses vestibular system overstimulation and inhibits the transmission of nauseogenic signals. 8-chlorotheophylline, a xanthine derivative, counteracts the sedative effects of diphenhydramine through adenosine receptor antagonism. This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound modulates vestibular function, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction: The Vestibular System and Motion Sickness

The vestibular system, located in the inner ear, is the primary sensory modality responsible for maintaining balance, posture, and spatial orientation. It consists of the semicircular canals, which detect rotational movements, and the otolith organs (utricle and saccule), which sense linear acceleration and gravity. Information from these end organs is transmitted via the vestibulocochlear nerve to the vestibular nuclei in the brainstem and the cerebellum.

Motion sickness arises from a sensory conflict, where there is a mismatch between vestibular, visual, and somatosensory inputs. This incongruence leads to an overstimulation of the vestibular nuclei, which in turn activates neural pathways projecting to the autonomic nervous system and the "vomiting center" in the medulla oblongata, resulting in symptoms of nausea, dizziness, and emesis.

Pharmacology of this compound

This compound is a salt composed of two active molecules:

-

Diphenhydramine (53%-55.5%): A first-generation ethanolamine-based antihistamine that readily crosses the blood-brain barrier. It functions as an inverse agonist at histamine H1 receptors and an antagonist at muscarinic acetylcholine receptors.[1][2]

-

8-Chlorotheophylline (44%-47%): A chlorinated xanthine derivative, structurally related to caffeine. It acts as a central nervous system stimulant by antagonizing adenosine receptors.[1][2]

The primary antiemetic and anti-motion sickness effects of this compound are mediated by diphenhydramine, while 8-chlorotheophylline is included to counteract the significant sedative side effects of diphenhydramine.[2][3]

Core Mechanism of Action in the Vestibular System

The principal site of action for this compound's anti-motion sickness properties is the vestibular nuclei complex in the brainstem, with a particularly selective effect on the medial vestibular nucleus (MVN) .[4][5] Diphenhydramine modulates the neuronal activity within these nuclei through a dual antagonistic action on histamine H1 and muscarinic acetylcholine receptors.[3]

Antagonism of Histamine H1 Receptors

Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project to the vestibular nuclei, where histamine acts as a neurotransmitter.[6][7] Histamine H1 receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family, expressed on vestibular neurons.[6]

Signaling Pathway of Histamine H1 Receptor Activation:

-

Histamine binds to the H1 receptor on the postsynaptic membrane of a vestibular neuron.

-

The Gq alpha subunit of the associated G-protein is activated, exchanging GDP for GTP.

-

The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

-

PKC activation leads to the phosphorylation of various downstream targets, ultimately resulting in neuronal depolarization and increased excitability.

Inhibitory Action of Diphenhydramine:

Diphenhydramine, as an H1 receptor antagonist, competitively binds to the H1 receptor, preventing histamine from binding and initiating the signaling cascade.[3] This action effectively blocks the excitatory input of histaminergic neurons onto the vestibular nuclei, thereby reducing neuronal firing and dampening the vestibular response to motion.[8]

Antagonism of Muscarinic Acetylcholine Receptors

Cholinergic pathways also play a crucial role in modulating the activity of the vestibular nuclei.[1][9] Diphenhydramine exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[3] The M1, M3, and M5 subtypes are coupled to Gq proteins, while M2 and M4 are coupled to Gi/o proteins.[9][10]

Signaling Pathway of Muscarinic Receptor Activation (Gq-coupled):

The signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5) is similar to that of the H1 receptor, leading to neuronal excitation.

Signaling Pathway of Muscarinic Receptor Activation (Gi/o-coupled):

-

Acetylcholine binds to M2 or M4 receptors.

-

The Gi alpha subunit is activated, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.

-

The βγ subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, thus decreasing its excitability.

Inhibitory Action of Diphenhydramine:

By blocking these muscarinic receptors, diphenhydramine inhibits both the excitatory and inhibitory modulatory effects of acetylcholine in the vestibular nuclei.[3] This contributes to the overall depressant effect on vestibular neuronal activity.

Role of 8-Chlorotheophylline

8-Chlorotheophylline is an adenosine A1 receptor antagonist.[8][11] Adenosine, acting through A1 receptors in the central nervous system, generally has an inhibitory effect on neuronal activity. By blocking these receptors, 8-chlorotheophylline produces a mild stimulant effect, which helps to counteract the drowsiness induced by diphenhydramine's H1 receptor antagonism in other brain regions.[8][9][11] There is limited evidence to suggest a direct significant role of 8-chlorotheophylline on the vestibular nuclei themselves in the context of this compound's primary mechanism of action.

Quantitative Data from Experimental Studies

The following table summarizes quantitative data from an electrophysiological study on the effects of diphenhydramine on vestibular neurons in cats.

| Neuronal Population | Location | Drug Application Method | Dosage/Current | Observed Effect | Reference |

| Polysynaptic Neurons | Medial Vestibular Nucleus (MVN) | Microiontophoresis | Up to 200 nA | Dose-dependent inhibition of spike generation | Takatani et al., 1983[4] |

| Monosynaptic Neurons | Medial Vestibular Nucleus (MVN) | Microiontophoresis | 200 nA (maximum) | Suppression of spike generation | Takatani et al., 1983[4] |

| Monosynaptic Neurons | Lateral Vestibular Nucleus (LVN) | Microiontophoresis | Up to 200 nA | Spike generation remained unaffected | Takatani et al., 1983[4] |

| Polysynaptic Neurons | Lateral Vestibular Nucleus (LVN) | Microiontophoresis | 200 nA | Inhibition of spike generation | Takatani et al., 1983[4] |

Detailed Experimental Protocols

The following is a generalized protocol based on the methodologies described in the cited literature for studying the effects of drugs on vestibular nuclei neurons.

Title: Electrophysiological Recording and Microiontophoretic Application of Diphenhydramine in the Vestibular Nuclei of the Anesthetized Cat.

Objective: To determine the effect of diphenhydramine on the firing rate of monosynaptic and polysynaptic neurons in the medial and lateral vestibular nuclei in response to vestibular nerve stimulation.

Materials:

-

Adult cats

-

Anesthetic agent (e.g., pentobarbital sodium)

-

Stereotaxic apparatus

-

Multi-barreled micropipettes

-

Recording microelectrode (e.g., glass-insulated silver wire)

-

Microiontophoresis pump

-

Amplifier and oscilloscope for electrophysiological recording

-

Stimulating electrodes

-

Diphenhydramine hydrochloride solution for iontophoresis

-

Physiological saline

Procedure:

-

Animal Preparation: The cat is anesthetized, and its head is fixed in a stereotaxic frame. A craniotomy is performed to expose the cerebellum overlying the brainstem.

-

Electrode Placement: A multi-barreled micropipette, with one barrel for recording and others for drug application, is stereotaxically lowered into the brainstem to target the medial or lateral vestibular nucleus. Stimulating electrodes are placed on the vestibular nerve.

-

Neuron Identification: Vestibular neurons are identified by their spontaneous firing and their response to electrical stimulation of the vestibular nerve. Neurons are classified as monosynaptic or polysynaptic based on the latency of their response.

-

Baseline Recording: The spontaneous firing rate and the response to vestibular nerve stimulation of an identified neuron are recorded before drug application to establish a baseline.

-

Microiontophoretic Application: Diphenhydramine is applied directly to the vicinity of the recorded neuron using the microiontophoresis pump. A controlled electrical current is passed through the drug-containing barrel to eject the drug ions. The current is varied to achieve different local concentrations of the drug.

-

Data Acquisition: The firing rate of the neuron is continuously recorded during and after the application of diphenhydramine to observe any changes in its activity in response to the drug and to vestibular nerve stimulation.

-

Data Analysis: The changes in neuronal firing rate are quantified and compared to the baseline activity to determine the inhibitory or excitatory effects of diphenhydramine at different ejection currents.

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Signaling pathways of H1 and muscarinic receptors and their antagonism by diphenhydramine.

Experimental Workflow

Caption: Generalized experimental workflow for studying drug effects on vestibular neurons.

Conclusion

The mechanism of action of this compound on the vestibular system is a well-defined example of targeted neuropharmacology. The primary active component, diphenhydramine, exerts its therapeutic effects by competitively antagonizing histamine H1 and muscarinic acetylcholine receptors within the vestibular nuclei, particularly the medial vestibular nucleus. This dual antagonism effectively suppresses the neuronal overactivity that underlies the symptoms of motion sickness. The inclusion of 8-chlorotheophylline serves to mitigate the sedative side effects of diphenhydramine, enhancing the clinical utility of the combination. A thorough understanding of these mechanisms at the molecular and cellular levels is crucial for the development of novel and more specific anti-motion sickness therapies with improved efficacy and side-effect profiles.

References

- 1. Muscarinic receptors in brain stem and mesopontine cholinergic arousal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effects of diphenhydramine iontophoretically applied onto neurons in the medial and lateral vestibular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histaminergic System and Vestibular Function in Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 Receptor Contributes to Vestibular Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutritional and Behavioral Countermeasures as Medication Approaches to Relieve Motion Sickness: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics of Dimenhydrinate Versus Diphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimenhydrinate and diphenhydramine are closely related compounds, both of which are first-generation antihistamines with prominent sedative and antiemetic properties. While often used for similar indications, such as the prevention and treatment of motion sickness, their distinct formulations and resulting pharmacokinetic profiles warrant a detailed comparative analysis. This technical guide provides an in-depth examination of the pharmacokinetics of this compound and diphenhydramine, intended to inform research, drug development, and clinical application.

This compound is, in fact, a salt of two distinct molecules: diphenhydramine and 8-chlorotheophylline, a xanthine derivative with stimulant properties.[1][2] This combination was initially intended to counteract the sedative effects of diphenhydramine.[1] Consequently, the pharmacokinetics of this compound are intrinsically linked to the absorption, distribution, metabolism, and excretion of its two constituent components.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of this compound are primarily dictated by its diphenhydramine content. However, the presence of 8-chlorotheophylline can influence the overall pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters for both this compound (as the diphenhydramine moiety) and diphenhydramine when administered alone.

Table 1: Pharmacokinetic Parameters of this compound (as Diphenhydramine)

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (F) | 0.58 - 0.69 | Oral, Sublingual | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2.3 - 2.6 hours | Oral, Sublingual | [3] |

| Peak Plasma Concentration (Cmax) | 38.3 - 47.8 ng/mL (from 50 mg dose) | Oral, Sublingual | [3] |

| Elimination Half-life (t½) | 10 hours | Oral (chewing gum) | [4] |

| Plasma Clearance (CL) | 9.0 mL/min/kg | Oral (chewing gum) | [4] |

| Area Under the Curve (AUC) | 221 - 270 h*ng/mL (from 50 mg dose) | Oral, Sublingual | [3] |

Table 2: Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (F) | 40% - 60% | Oral | [5] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | Oral | [5] |

| Peak Plasma Concentration (Cmax) | 61 - 53 ng/mL (from 50 mg dose) | Oral | [2] |

| Elimination Half-life (t½) | 4 - 6 hours | Oral | [2] |

| Plasma Clearance (CL) | Not explicitly stated | Oral | |

| Area Under the Curve (AUC) | Varies with dose | Oral |

Table 3: Pharmacokinetic Parameters of 8-Chlorotheophylline

| Parameter | Value | Route of Administration | Reference |

| Bioavailability (F) | Not Available | Not Available | [6] |

| Time to Peak Plasma Concentration (Tmax) | Not Available | Not Available | [6] |

| Peak Plasma Concentration (Cmax) | Not Available | Not Available | [6] |

| Elimination Half-life (t½) | Not Available | Not Available | [6] |

| Plasma Clearance (CL) | Not Available | Not Available | [6] |

| Area Under the Curve (AUC) | Not Available | Not Available | [6] |

Experimental Protocols

The quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust analytical methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Diphenhydramine Analysis

This protocol provides a general framework for the analysis of diphenhydramine in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma, add an internal standard (e.g., orphenadrine).

- Add 1 mL of 0.1 M NaOH to alkalinize the sample.

- Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A GC or equivalent.

- Mass Spectrometer: Agilent 5975C MS or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp to 280°C at 20°C/min, hold for 5 minutes.

- MSD Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Diphenhydramine: m/z 58, 167, 255

- Orphenadrine (IS): m/z 58, 181, 269

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Diphenhydramine Analysis

This protocol offers higher sensitivity and specificity compared to GC-MS.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma, add an internal standard (e.g., deuterated diphenhydramine).

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

- Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent.

- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

- Mobile Phase:

- A: 0.1% formic acid in water.

- B: 0.1% formic acid in acetonitrile.

- Gradient Elution:

- 0-0.5 min: 10% B

- 0.5-2.5 min: 10-90% B

- 2.5-3.0 min: 90% B

- 3.0-3.1 min: 90-10% B

- 3.1-4.0 min: 10% B

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Diphenhydramine: Precursor ion m/z 256.2 → Product ion m/z 167.1

- Deuterated Diphenhydramine (IS): Precursor ion m/z 261.2 → Product ion m/z 167.1

Signaling Pathways and Experimental Workflows

Logical Relationship of this compound, Diphenhydramine, and 8-Chlorotheophylline

The following diagram illustrates the chemical relationship between this compound and its constituent components.

Caption: Dissociation of this compound.

Experimental Workflow for a Comparative Pharmacokinetic Study

This workflow outlines the key steps in a clinical study designed to compare the pharmacokinetics of this compound and diphenhydramine.

Caption: Comparative Pharmacokinetic Study Workflow.

Signaling Pathway of Diphenhydramine's Antihistaminic Action

Diphenhydramine exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Caption: Histamine H1 Receptor Signaling Pathway.

Signaling Pathway of Diphenhydramine's Anticholinergic Action

Diphenhydramine also acts as an antagonist at muscarinic acetylcholine receptors, contributing to some of its side effects.

Caption: Muscarinic Acetylcholine Receptor Signaling.

Conclusion

The pharmacokinetics of this compound are fundamentally the pharmacokinetics of its active moiety, diphenhydramine, with the added presence of 8-chlorotheophylline. While the stimulant properties of 8-chlorotheophylline were intended to mitigate the sedative effects of diphenhydramine, its impact on the overall pharmacokinetic profile of diphenhydramine appears to be minimal. The choice between this compound and diphenhydramine for clinical use or in a research setting should be guided by the desired formulation and the potential, albeit minor, influence of 8-chlorotheophylline. This guide provides a comprehensive overview of the available pharmacokinetic data and analytical methodologies to support further investigation and development in this area.

References

- 1. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 2. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenhydramine kinetics following intravenous, oral, and sublingual this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of diphenhydramine in healthy volunteers with a this compound 25 mg chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

Dimenhydrinate Salt Formation with 8-Chlorotheophylline: A Technical Guide

Affiliation: Google Research

Abstract

Dimenhydrinate, a widely utilized antiemetic and antihistamine, is a salt complex formed between the active pharmaceutical ingredients diphenhydramine and 8-chlorotheophylline. This technical guide provides an in-depth analysis of the core principles governing its formation, physicochemical properties, and relevant experimental protocols. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding this common pharmaceutical salt. Quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways, experimental workflows, and the salt formation process are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying chemical and biological relationships.

Introduction

This compound is an over-the-counter medication primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1] It is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline.[2] The antiemetic properties are primarily attributed to diphenhydramine, a first-generation antihistamine that acts as an H1 receptor antagonist in the vestibular system.[1][3] However, a common side effect of diphenhydramine is drowsiness.[4] The inclusion of 8-chlorotheophylline, a xanthine derivative and central nervous system stimulant, is intended to counteract this sedative effect.[4][5]

Recent studies have definitively characterized this compound as a salt rather than a co-crystal, confirming the transfer of a proton from 8-chlorotheophylline to the tertiary amine of diphenhydramine.[6][7] This guide will delve into the specifics of this salt formation, its structural and physicochemical characteristics, and the analytical techniques used for its characterization.

This compound Salt Formation

The formation of this compound involves an acid-base reaction between 8-chlorotheophylline, which acts as a Brønsted-Lowry acid, and diphenhydramine, which acts as a Brønsted-Lowry base. The acidic proton is located on the imidazole ring of 8-chlorotheophylline. This proton is transferred to the tertiary amine group of diphenhydramine, resulting in the formation of the this compound salt in a 1:1 molar ratio.

Figure 1: this compound Salt Formation Pathway.

Physicochemical Properties

This compound presents as a white, odorless, crystalline powder.[2][8] Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₈ClN₅O₃ | |

| Molecular Weight | 469.96 g/mol | |

| Melting Point | 102-107 °C | |

| Appearance | White crystalline powder | [8] |

| Odor | Odorless | [8] |

| pH (Saturated Solution) | 6.8 - 7.3 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (0.1-1 g/100 mL at 22 °C) | [8][9] |

| Ethanol | Freely soluble | [9] |

| Chloroform | Freely soluble | |

| Benzene | Soluble | |

| Ether | Almost insoluble |

Table 3: Stability of this compound Solutions

| Concentration & Solvent | Storage Condition | Stability Duration | Reference(s) |

| 25, 50, or 100 mg/50 mL in NS or D5W (minibags) | 22°C with light exposure | 7 days | [10] |

| 25, 50, or 100 mg/50 mL in NS or D5W (minibags) | 4°C with light protection | 91 days | |

| 25, 50, or 100 mg/10 mL in NS (polypropylene syringes) | 22°C with light exposure | At least 60 days | |

| 25, 50, or 100 mg/10 mL in NS (polypropylene syringes) | 4°C with light protection | At least 60 days | [11] |

NS: 0.9% Sodium Chloride; D5W: 5% Dextrose in Water

Experimental Protocols

This section outlines the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is based on the reaction of diphenhydramine with 8-chlorotheophylline.[12]

Materials:

-

Diphenhydramine base

-

8-Chlorotheophylline

-

Ethanol (or a suitable solvent)

-

Reaction flask with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve equimolar amounts of diphenhydramine base and 8-chlorotheophylline in a suitable solvent, such as ethanol, in a reaction flask.[12]

-

Reaction: Stir the mixture at a controlled temperature until the this compound salt precipitates out of the solution.[12]

-

Isolation: Isolate the precipitated salt by filtration.

-

Washing: Wash the collected solid with a cold solvent to remove any unreacted starting materials or impurities.[12]

-

Drying: Dry the purified this compound salt under a vacuum or in a desiccator to a constant weight.

Figure 2: this compound Synthesis Workflow.

Analytical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal properties of this compound.

-

DSC Protocol:

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. A sharp endothermic peak is expected at the melting point.[6]

-

-

TGA Protocol:

-

Place a small, accurately weighed sample of this compound into a TGA pan.

-

Heat the sample at a controlled rate under a specified atmosphere (e.g., nitrogen or air).

-

Monitor and record the change in mass as a function of temperature to determine thermal stability and decomposition temperatures.

-

FTIR spectroscopy is used to identify the functional groups present in this compound and confirm salt formation.

-

Protocol:

-

Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet, or by using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks corresponding to the functional groups of both diphenhydramine and 8-chlorotheophylline moieties, and shifts indicating proton transfer.

-

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

-

Protocol:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and the 1:1 stoichiometry of the salt.

-

Mechanism of Action

The pharmacological effects of this compound are a result of the combined actions of its two components, diphenhydramine and 8-chlorotheophylline.

-

Diphenhydramine: The antiemetic effect is primarily due to diphenhydramine's antagonism of H1 histamine receptors in the vestibular system.[1][3] It also has anticholinergic properties that contribute to its action.[13]

-

8-Chlorotheophylline: This component acts as a stimulant by blocking adenosine receptors, which helps to counteract the drowsiness induced by diphenhydramine.[1][5]

Figure 3: Simplified Mechanism of Action of this compound Components.

Conclusion

This compound is a well-established pharmaceutical salt formed through the proton transfer from 8-chlorotheophylline to diphenhydramine. This guide has provided a comprehensive overview of its formation, physicochemical characteristics, and the experimental protocols for its synthesis and analysis. The combination of the antiemetic properties of diphenhydramine and the stimulant effects of 8-chlorotheophylline results in an effective medication for motion sickness with reduced sedative side effects. The data and methodologies presented herein serve as a valuable resource for professionals in the fields of pharmaceutical sciences and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 523-87-5 [m.chemicalbook.com]

- 10. cjhp-online.ca [cjhp-online.ca]

- 11. Chemical Stability of this compound in Minibags and Polypropylene Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 12. Procedure for preparation of this compound drugs used for vomiting | Filo [askfilo.com]

- 13. Design, Formulation and Physicochemical Evaluation of this compound Orally Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Scientific Validation of Dimenhydrinate for Motion Sickness: A Technical Guide

Abstract

Dimenhydrinate, a combination of the antihistamine diphenhydramine and the stimulant 8-chlorotheophylline, has been a mainstay in the prevention and treatment of motion sickness for over seven decades. Its discovery was a classic example of serendipity in pharmacology, where an observation in a clinical setting for one indication led to a breakthrough in another. This technical guide provides an in-depth exploration of the historical discovery and the subsequent scientific development of this compound for motion sickness. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the pivotal early experiments, the underlying physiological mechanisms, and the chemical synthesis of this widely used therapeutic agent. The guide includes structured data presentations, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this important chapter in medical history.

The Accidental Discovery of an Anti-Emetic

The journey of this compound, commercially known as Dramamine, began not in a quest for an anti-motion sickness drug, but in the field of allergy research. In 1947, at Johns Hopkins Hospital, allergists Dr. Leslie Gay and Dr. Paul Carliner were investigating a new antihistamine, then designated "Compound 1694," for the treatment of hay fever and hives.[1][2]

A pivotal moment came when they treated a pregnant woman suffering from persistent hives.[1][2] This patient also had a lifelong history of severe motion sickness, making even short trolley rides unbearable.[1] After receiving Compound 1694, she reported a remarkable and unexpected side effect: for the first time, her trolley rides were free from nausea and dizziness.[1] Intrigued by this serendipitous finding, Gay and Carliner initiated a series of investigations to explore the potential of this compound as a remedy for motion sickness.

Early Experimental Validation

To scientifically validate their initial observation, Gay and Carliner, in collaboration with G.D. Searle & Co. (the manufacturer of the compound), designed and executed a landmark clinical trial in 1948.[1][3] This study, conducted on a U.S. Army transport ship, the General Ballou, provided the first robust evidence of this compound's efficacy against seasickness.[1]

The General Ballou Trial: A Landmark Study

The General Ballou was notorious for its rough passages across the Atlantic, making it an ideal environment for studying seasickness.[1] The trial involved U.S. troops en route to post-war Germany.

Experimental Protocol: The General Ballou Trial

-

Objective: To determine the efficacy of this compound in preventing and treating seasickness.

-

Study Design: A placebo-controlled trial.

-

Participants: U.S. troops traveling on the USAT General Ballou.

-

Intervention:

-

Outcome Measures: The incidence and severity of seasickness were observed and recorded. While specific standardized questionnaires of the modern era were not used, the primary outcomes were the prevention of the onset of seasickness and the successful treatment of soldiers who had already become seasick.

Quantitative Results of the General Ballou Trial

| Group | Number of Participants | Outcome |

| Prophylactic Treatment | ||

| This compound | 134 | None developed seasickness.[6] |

| Placebo | 123 | 35 (28.5%) developed seasickness.[6] |

| Therapeutic Treatment | ||

| This compound | 34 (of the 35 who became sick on placebo) | 33 (97%) were cured of their symptoms.[6] |

These compelling results were announced on February 14, 1949, at a meeting of the Johns Hopkins Medical Society and subsequently published.[1] The widespread media coverage that followed hailed Dramamine as a breakthrough, and G.D. Searle & Co. introduced the drug to the market later that year.[1][3]

Mechanism of Action: Unraveling the Science

This compound is a salt compound composed of two active molecules in a 1:1 ratio: diphenhydramine and 8-chlorotheophylline.[3][7] The anti-motion sickness effects are primarily attributed to diphenhydramine, while 8-chlorotheophylline plays a supporting role.

The Role of Diphenhydramine

Diphenhydramine is a first-generation antihistamine with potent anticholinergic (antimuscarinic) properties.[3][8] Its effectiveness in combating motion sickness stems from its ability to block two key neurotransmitter receptors in the brain:

-

Histamine H1 Receptors: The vestibular system, located in the inner ear, is crucial for maintaining balance and spatial orientation.[9] During motion, conflicting signals from the eyes and the vestibular apparatus can lead to an overstimulation of the vestibular nuclei in the brainstem.[10] This, in turn, triggers the release of histamine, which acts on H1 receptors in the nucleus of the solitary tract and the chemoreceptor trigger zone (CTZ), ultimately stimulating the vomiting center in the medulla.[9] By blocking these H1 receptors, diphenhydramine dampens the signaling cascade that leads to nausea and vomiting.[3]

-

Muscarinic Acetylcholine Receptors: Acetylcholine is another key neurotransmitter in the vestibular pathway.[9] Diphenhydramine's anticholinergic action blocks muscarinic receptors in the same brain regions, further reducing the excitability of the neurons responsible for inducing the symptoms of motion sickness.[3]

The Contribution of 8-Chlorotheophylline

A common side effect of first-generation antihistamines like diphenhydramine is drowsiness.[3] 8-chlorotheophylline, a mild central nervous system stimulant similar to caffeine, is included in the formulation to counteract this sedative effect.[3][11] It is a xanthine derivative that is thought to work by blocking adenosine receptors.[7]

Signaling Pathway of Motion Sickness and this compound's Intervention

Caption: Signaling pathway of motion sickness and the mechanism of action of this compound.

Early Experimental Methodologies

The development of effective treatments for motion sickness relied on the ability to induce and quantify its symptoms in a controlled laboratory setting.

Induction of Motion Sickness: The Rotating Chair

A common method employed in early motion sickness research was the use of a rotating chair.[12] This apparatus could be precisely controlled to create the sensory conflict necessary to induce symptoms.

Experimental Workflow: Motion Sickness Induction with a Rotating Chair

References

- 1. Procedure for preparation of this compound drugs used for vomiting | Filo [askfilo.com]

- 2. The Prevention and Treatment of Motion Sickness I. Seasickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Prevention of Sea-sickness | The BMJ [bmj.com]

- 5. Medicine: Steady, Mates | TIME [time.com]

- 6. research.vu.nl [research.vu.nl]

- 7. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. This compound use for children with vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [pubs.lib.uiowa.edu]

- 10. A Questionnaire for the Assessment of the Multiple Dimensions of Motion Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 12. Stimulation of the semicircular canals via the rotary chair as a means to test pharmacologic countermeasures for space motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Dimenhydrinate in the Central Nervous System: An In-depth Technical Guide

Abstract

Dimenhydrinate, a widely utilized over-the-counter medication for the treatment of motion sickness and nausea, exerts its primary effects within the central nervous system (CNS) through a complex interplay of antihistaminergic and anticholinergic activities. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a focus on its molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and its impact on various neurotransmitter systems. This compound is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. The predominant neuropharmacological effects are attributed to diphenhydramine, a first-generation histamine H1 receptor inverse agonist and a non-selective muscarinic acetylcholine receptor antagonist. 8-chlorotheophylline, a mild central nervous system stimulant, acts as an adenosine receptor antagonist, primarily to counteract the sedative effects of diphenhydramine. This document delves into the quantitative aspects of its receptor binding affinities, detailed experimental protocols for its study, and the intricate signaling pathways it modulates within the CNS. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology, neuroscience, and clinical therapeutics.

Introduction

This compound has been in clinical use for decades, primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1][2] Its efficacy is rooted in its ability to modulate neuronal activity in brain regions critical for vestibular function and emetic responses.[2][3] The drug is a combination of two distinct molecules: diphenhydramine, which accounts for 53-55.5% of its weight, and 8-chlorotheophylline.[4] The central actions of this compound are almost entirely attributable to diphenhydramine, which readily crosses the blood-brain barrier.[5] Understanding the intricate neuropharmacological profile of this compound is crucial for optimizing its therapeutic use and for the development of novel agents with improved efficacy and side-effect profiles.

Mechanism of Action

The neuropharmacological effects of this compound are a composite of the actions of its two constituent compounds, with diphenhydramine being the primary actor in the CNS.

Diphenhydramine: H1 Receptor Inverse Agonism and Muscarinic Antagonism

Diphenhydramine's primary mechanism of action in the CNS is its high-affinity binding to histamine H1 receptors.[2] While traditionally classified as an antagonist, contemporary research has established that diphenhydramine functions as an inverse agonist.[6][7] This means that it not only blocks the binding of histamine but also reduces the basal, constitutive activity of the H1 receptor, stabilizing it in an inactive conformation.[6][7] This inverse agonism is crucial for its sedative and antiemetic effects.

Furthermore, diphenhydramine is a potent antagonist at muscarinic acetylcholine receptors.[2][5] Its anticholinergic properties contribute significantly to its anti-nausea and antiemetic effects by blocking cholinergic transmission in the vestibular and reticular systems.[1] However, this non-selective muscarinic antagonism is also responsible for many of its undesirable side effects, such as dry mouth, blurred vision, and cognitive impairment.[1]

8-Chlorotheophylline: Adenosine Receptor Antagonism

8-chlorotheophylline is a xanthine derivative, structurally related to caffeine, and acts as a non-selective adenosine receptor antagonist.[2][4] By blocking adenosine receptors in the CNS, it produces mild psychostimulant effects, which are intended to counteract the profound sedative effects induced by diphenhydramine.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and pharmacokinetic properties of the active components of this compound.

Table 1: Receptor Binding Affinities (Ki) of Diphenhydramine

| Receptor Subtype | Species | Ki (nM) | Reference |

| Histamine H1 | Human | 9.6 - 16 | [5] |

| Muscarinic M1 | Human | 80 - 100 | [5] |

| Muscarinic M2 | Human | 120 - 490 | [5] |

| Muscarinic M3 | Human | 84 - 229 | [5] |

| Muscarinic M4 | Human | 53 - 112 | [5] |

| Muscarinic M5 | Human | 30 - 260 | [5] |

Table 2: Pharmacokinetic Parameters of this compound (Diphenhydramine component)

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 40% - 60% | Oral | [5] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | Oral | [5] |

| Elimination Half-life (t1/2) | 3.4 - 9.3 hours | Oral | [5] |

| Volume of Distribution (Vd) | 17 L/kg | Intravenous | [5] |

| Protein Binding | ~98% | - | [5] |

| Blood-Brain Barrier Penetration | Readily crosses | - | [5] |

Signaling Pathways

The neuropharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways following receptor binding.

Histamine H1 Receptor Signaling

As an inverse agonist, diphenhydramine binding to the H1 receptor stabilizes its inactive conformation. H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[8] Histamine binding typically activates this pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By preventing this cascade, diphenhydramine reduces neuronal excitability in key CNS regions.

Caption: Histamine H1 Receptor Signaling Pathway and the Inverse Agonist Action of Diphenhydramine.

Muscarinic Acetylcholine Receptor Signaling

Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[5] In the CNS, M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, similar to H1 receptors, leading to excitatory effects.[9] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent inhibitory effects.[9] By blocking these receptors, diphenhydramine disrupts normal cholinergic neurotransmission, contributing to its antiemetic effects and also to its cognitive side effects.

Caption: Muscarinic Acetylcholine Receptor Signaling and the Antagonistic Action of Diphenhydramine.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the neuropharmacology of this compound.

Radioligand Binding Assay

This technique is used to determine the affinity of diphenhydramine for its target receptors.

-

Objective: To quantify the binding affinity (Ki) of diphenhydramine for histamine H1 and muscarinic acetylcholine receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors).

-

Unlabeled diphenhydramine at various concentrations.

-

Assay buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the absence (total binding) or presence of an excess of a non-labeled specific ligand (non-specific binding).

-

In parallel, incubate the radioligand and receptor preparation with increasing concentrations of unlabeled diphenhydramine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

In Vivo Microdialysis

This technique allows for the measurement of unbound this compound concentrations in the brain extracellular fluid (ECF), providing insights into its blood-brain barrier penetration.[11][12]

-

Objective: To determine the brain penetration and pharmacokinetic profile of this compound in the CNS.

-

Materials:

-

Microdialysis probes.

-

A stereotaxic apparatus for probe implantation in a specific brain region (e.g., striatum, hippocampus).

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) as the perfusion fluid.

-

An analytical method for quantifying this compound in the dialysate (e.g., LC-MS/MS).

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Continuously perfuse the probe with aCSF at a low, constant flow rate.

-

Administer this compound systemically (e.g., intravenously or intraperitoneally).

-

Collect dialysate samples at regular intervals.

-

Analyze the concentration of this compound in the dialysate samples using a validated analytical method.

-

Simultaneously, collect blood samples to determine the plasma concentration of this compound.

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to assess blood-brain barrier penetration.[11]

-

Psychomotor Vigilance Task (PVT)

The PVT is a sensitive and reliable method to objectively measure the sedative effects of this compound on sustained attention and reaction time.[13][14]

-

Objective: To quantify the impact of this compound on vigilance and psychomotor performance.

-

Materials:

-

A computer-based PVT system.

-

A quiet, controlled testing environment.

-

-

Procedure:

-

Participants are seated in front of a screen and instructed to respond as quickly as possible to a visual stimulus that appears at random inter-stimulus intervals.

-

The primary outcome measure is the reaction time (RT). Other measures include the number of lapses (RT > 500 ms) and false starts.[14]

-

A baseline PVT is performed before drug administration.

-

Participants receive a dose of this compound or a placebo in a double-blind, crossover design.

-

PVT performance is assessed at multiple time points after drug administration to capture the time course of the sedative effects.

-

Changes in PVT performance from baseline are compared between the this compound and placebo conditions.

-

Conclusion

This compound's neuropharmacological profile is characterized by the dual actions of its primary component, diphenhydramine, as a histamine H1 receptor inverse agonist and a muscarinic acetylcholine receptor antagonist. These actions in the central nervous system are fundamental to its therapeutic efficacy in motion sickness, as well as its prominent sedative and anticholinergic side effects. The mild stimulant properties of 8-chlorotheophylline play a secondary role in mitigating sedation. A thorough understanding of its quantitative pharmacology, the signaling pathways it modulates, and the experimental methods used to study its effects is essential for both clinical practice and the future development of more targeted and better-tolerated antiemetic and antivertigo agents. Further research into the subtype-specific muscarinic receptor antagonism of diphenhydramine and the precise neurocircuitry it affects will continue to refine our understanding of this widely used medication.

References

- 1. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Nutritional and Behavioral Countermeasures as Medication Approaches to Relieve Motion Sickness: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Increased penetration of diphenhydramine in brain via proton-coupled organic cation antiporter in rats with lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The psychomotor vigilance task for assessing the effects of motion sickness and its treatment [frontiersin.org]

- 14. Psychomotor Vigilance Task Demonstrates Impaired Vigilance in Disorders with Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Antagonism: How 8-Chlorotheophylline Mitigates Dimenhydrinate's Sedative Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimenhydrinate, a widely utilized over-the-counter antiemetic, represents a classic example of a combination drug designed to maximize therapeutic efficacy while minimizing adverse effects. It is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. Diphenhydramine, a first-generation antihistamine, exerts its antiemetic and sedative effects through antagonism of the histamine H1 receptor. The co-administered 8-chlorotheophylline, a xanthine derivative, counteracts the sedative properties of diphenhydramine via its stimulant effects as an adenosine receptor antagonist. This technical guide provides a comprehensive overview of the mechanisms of action of both compounds, presents quantitative data on their receptor binding affinities, details experimental protocols for assessing their effects, and illustrates the key signaling pathways and experimental workflows.

Introduction

This compound is primarily indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[1] Its efficacy stems from the dual action of its two components. Diphenhydramine, a potent H1 receptor antagonist, crosses the blood-brain barrier and produces a sedative effect, which, while beneficial for inducing rest, can be an undesirable side effect.[2][3] To counteract this, this compound includes 8-chlorotheophylline, a central nervous system stimulant with a mechanism of action similar to caffeine.[2][4] This guide delves into the pharmacological intricacies of this interaction, providing a valuable resource for researchers and professionals in drug development.

Mechanisms of Action

Diphenhydramine: Histamine H1 Receptor Antagonism and Sedation

Diphenhydramine is a first-generation antihistamine that acts as an inverse agonist at histamine H1 receptors.[5] In the central nervous system (CNS), histamine is a key neurotransmitter involved in promoting wakefulness. By blocking H1 receptors in the brain, diphenhydramine inhibits the downstream signaling cascade that maintains arousal, leading to its characteristic sedative effects.[6][7] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq alpha subunits.[7][8] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to neuronal excitation.[7][8] By blocking this pathway, diphenhydramine reduces neuronal excitability and promotes sedation.

8-Chlorotheophylline: Adenosine Receptor Antagonism and Stimulation

8-Chlorotheophylline is a xanthine derivative, structurally similar to caffeine and theophylline.[2][4] Its primary mechanism of action is the antagonism of adenosine receptors in the CNS.[4] Adenosine is an inhibitory neuromodulator that, upon binding to its receptors, reduces neuronal firing and promotes sleep and drowsiness. 8-chlorotheophylline blocks these receptors, thereby preventing the inhibitory effects of adenosine and leading to a stimulant effect.[4] The two main adenosine receptor subtypes involved in this process are the A1 and A2A receptors. The A1 receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream inhibitory effects.[5][9] The A2A receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, increasing cAMP levels and promoting neuronal activity.[5][10] By antagonizing these receptors, 8-chlorotheophylline effectively disinhibits neurons, leading to increased alertness and counteracting the sedative effects of diphenhydramine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for diphenhydramine and related xanthine derivatives.

| Compound | Receptor | Action | K_i_ (nM) | Reference |

| Diphenhydramine | Histamine H1 | Inverse Agonist | 1 | [11] |

Table 1: Binding Affinity of Diphenhydramine

| Compound | Receptor | Action | K_i_ (nM) | Reference |

| 8-(3-Chlorostyryl)caffeine | Adenosine A1 (rat) | Antagonist | 28200 | [12] |

| 8-(3-Chlorostyryl)caffeine | Adenosine A2A (rat) | Antagonist | 54 | [12] |

| 8-Cyclopentyl-1,3-dimethylxanthine | Adenosine A1 | Antagonist | 10-31.6 (from pKi 7.5-8) | [13] |

Experimental Protocols

Assessment of Sedation: The Richmond Agitation-Sedation Scale (RASS)

The Richmond Agitation-Sedation Scale (RASS) is a validated and widely used tool for assessing the level of sedation and agitation in patients.[5][6]

Procedure for RASS Assessment: [6]

-

Observation:

-

If the patient is alert and calm, the score is 0 .

-

If the patient exhibits restless or agitated behavior that is not aggressive, the score is +1 .

-

If the patient has frequent non-purposeful movement or patient-ventilator dyssynchrony, the score is +2 .

-

If the patient pulls at tubes or catheters or is aggressive, the score is +3 .

-

If the patient is overtly combative, violent, or an immediate danger to staff, the score is +4 .

-

-

Auditory Stimulation:

-

If the patient is not alert, state the patient's name and ask them to open their eyes and look at the speaker.

-

If the patient awakens with sustained eye-opening and eye contact (>10 seconds), the score is -1 .

-

If the patient awakens with eye-opening and eye contact, but it is not sustained (<10 seconds), the score is -2 .

-

If the patient has any movement in response to voice but no eye contact, the score is -3 .

-

-

Physical Stimulation:

-

If there is no response to verbal stimulation, physically stimulate the patient by shaking the shoulder and/or rubbing the sternum.

-

If the patient has any movement in response to physical stimulation, the score is -4 .

-

If there is no response to voice or physical stimulation, the score is -5 .

-

Determination of Receptor Binding Affinity: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Receptor preparation (membrane homogenates from cells expressing the target receptor).[11]

-